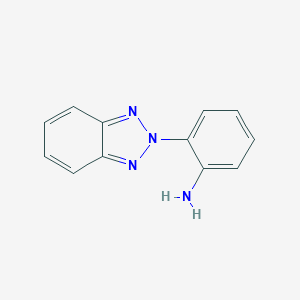

2-(o-Aminophenyl)-2H-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(o-Aminophenyl)-2H-benzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

Fluorescent Probes:

2-(o-Aminophenyl)-2H-benzotriazole exhibits excited-state intramolecular proton transfer (ESIPT) properties, making it an effective fluorescent probe. This property is utilized in studying molecular interactions and dynamics, particularly in complex biological systems.

Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various benzotriazole derivatives, which are explored for their enhanced biological activities. For instance, derivatives linked to oxazolidinones have shown promising antibacterial properties against resistant strains of bacteria .

Biological Applications

Antimicrobial Activity:

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated that certain substituted benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like linezolid .

Photodynamic Therapy:

The compound's photophysical properties have led to investigations into its use in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells, highlighting the therapeutic potential of benzotriazole derivatives in oncology .

Bioimaging:

In biological imaging, this compound has been employed as a sensor for detecting metal ions and pH changes. Its fluorescence characteristics allow for real-time monitoring of cellular environments, aiding in the study of biochemical processes.

Medicinal Chemistry

Drug Development:

The structural versatility of this compound makes it a valuable scaffold in drug design. Compounds derived from it have been investigated for their potential as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . The design of new acetamide drugs incorporating this compound aims to reduce toxicity while maintaining efficacy.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs):

The compound is also explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties contribute to the efficiency and stability of OLED devices, making it a candidate for next-generation display technologies .

Case Studies

Propiedades

Número CAS |

1211-08-1 |

|---|---|

Fórmula molecular |

C12H10N4 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

2-(benzotriazol-2-yl)aniline |

InChI |

InChI=1S/C12H10N4/c13-9-5-1-4-8-12(9)16-14-10-6-2-3-7-11(10)15-16/h1-8H,13H2 |

Clave InChI |

WEZAEJUVUHTITP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |

SMILES canónico |

C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |

Key on ui other cas no. |

1211-08-1 |

Sinónimos |

2-(2H-Benzotriazol-2-yl)benzenamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.